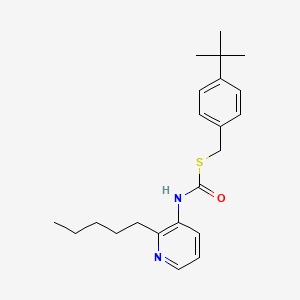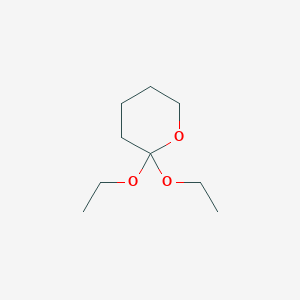
2H-Pyran, 2,2-diethoxytetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, 2,2-diethoxytetrahydro- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is a derivative of 2H-pyran, where two ethoxy groups are attached to the second carbon atom. It is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2,2-diethoxytetrahydro- can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method not only produces 2H-pyrans but also their cis-dienone valence isomers and 4H-pyrans, depending on the reaction conditions . Another method involves the use of unsaturated acyclic ketones, 4H-pyrans, and pyrones as starting materials .
Industrial Production Methods
Industrial production of 2H-Pyran, 2,2-diethoxytetrahydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction of pyrylium salts with organometallic reagents is scaled up, and the process parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
化学反応の分析
Types of Reactions
2H-Pyran, 2,2-diethoxytetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
科学的研究の応用
2H-Pyran, 2,2-diethoxytetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2H-Pyran, 2,2-diethoxytetrahydro- involves its ability to undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process. This valence tautomerism determines its reactivity and the formation of various products in chemical reactions .
類似化合物との比較
Similar Compounds
2H-Pyran: The parent compound without ethoxy groups.
4H-Pyran: An isomer with the saturated carbon at position 4.
2H-Chromene: A fused aromatic derivative of 2H-pyran.
Uniqueness
2H-Pyran, 2,2-diethoxytetrahydro- is unique due to the presence of two ethoxy groups, which enhance its stability and reactivity compared to its parent compound, 2H-pyran. This makes it a valuable intermediate in organic synthesis and various industrial applications .
特性
CAS番号 |
53143-91-2 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
2,2-diethoxyoxane |
InChI |
InChI=1S/C9H18O3/c1-3-10-9(11-4-2)7-5-6-8-12-9/h3-8H2,1-2H3 |
InChIキー |
FKHZHLLQZGIQTL-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCCCO1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


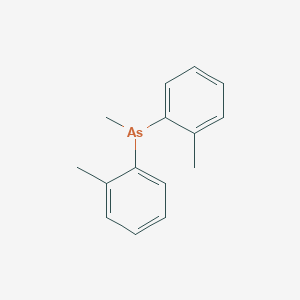
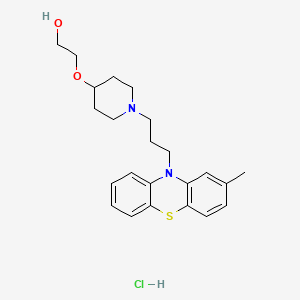

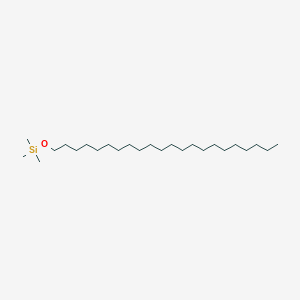
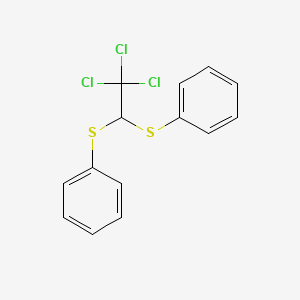
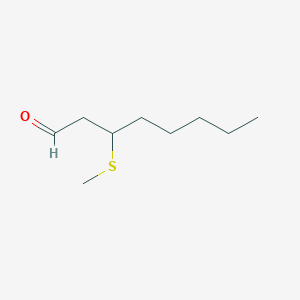
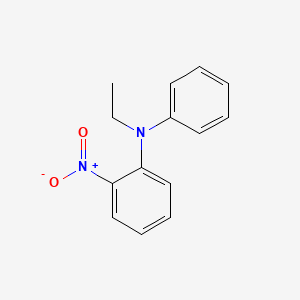
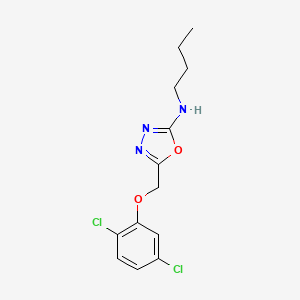



![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
